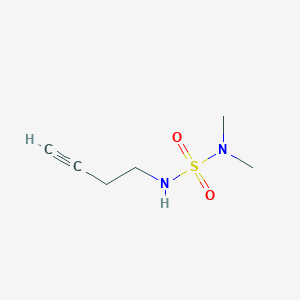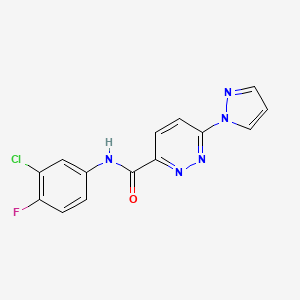![molecular formula C22H28N2O3 B6496013 N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide CAS No. 955792-25-3](/img/structure/B6496013.png)
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide” is a complex organic molecule. It contains a tetrahydroquinoline moiety, which is a common structure in many biologically active molecules . The molecule also contains an amide group and two methoxy groups attached to a benzene ring .
Molecular Structure Analysis
The InChI code for a similar compound, ethyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate, is1S/C13H17NO2/c1-2-16-13(15)9-10-7-8-14-12-6-4-3-5-11(10)12/h3-6,10,14H,2,7-9H2,1H3 . This can give you an idea of the structure of the molecule. Chemical Reactions Analysis
Tetrahydroquinolines can undergo various chemical reactions. For example, they can participate in aza-Diels–Alder or imino Diels–Alder reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For a similar compound, ethyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetate, the molecular weight is 219.28, and it is a liquid at room temperature .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide:
Pharmaceutical Applications
This compound, due to its structural features, is being explored for its potential as a pharmaceutical agent. The tetrahydroquinoline moiety is known for its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties . Researchers are investigating its efficacy in treating various diseases, leveraging its ability to interact with biological targets effectively.
Neuroprotective Agents
The compound’s structure suggests potential neuroprotective properties. Tetrahydroquinoline derivatives have been studied for their ability to protect neurons from oxidative stress and neurodegenerative conditions such as Alzheimer’s and Parkinson’s diseases . This makes it a candidate for developing treatments aimed at preserving cognitive function and preventing neurodegeneration.
Antioxidant Properties
The presence of the dimethoxybenzamide group in the compound indicates potential antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases and aging . Research is focused on evaluating the compound’s ability to neutralize free radicals and reduce oxidative damage in biological systems.
Antimicrobial Activity
Given the known antimicrobial properties of tetrahydroquinoline derivatives, this compound is being studied for its effectiveness against a range of microbial pathogens . This includes bacteria, fungi, and viruses, making it a potential candidate for developing new antimicrobial agents to address antibiotic resistance.
Cancer Research
The compound’s unique structure is being explored for its anticancer properties. Tetrahydroquinoline derivatives have shown promise in inhibiting the growth of cancer cells and inducing apoptosis . Research is ongoing to determine its efficacy against various cancer types and its potential use in chemotherapy.
Pesticide Development
Tetrahydroquinoline derivatives are also known for their use in agricultural applications, particularly as pesticides . This compound is being evaluated for its effectiveness in controlling pests and protecting crops, contributing to sustainable agricultural practices.
Photosensitizers in Photodynamic Therapy
The compound’s structural features make it a candidate for use as a photosensitizer in photodynamic therapy (PDT). PDT is a treatment method that uses light-activated compounds to destroy cancer cells and pathogens . Research is focused on optimizing the compound’s photophysical properties for effective use in medical treatments.
Dye and Pigment Industry
The compound’s chemical structure suggests potential applications in the dye and pigment industry. Tetrahydroquinoline derivatives are used in the synthesis of various dyes and pigments due to their stability and vibrant colors . This application is being explored for industrial and commercial uses.
Safety and Hazards
The safety and hazards of a compound depend on its structure and properties. For a similar compound, tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]carbamate, the hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Orientations Futures
Mécanisme D'action
Mode of Action
Without identified targets, the mode of action of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide remains unclear. Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Once the targets are identified, the affected pathways and their downstream effects can be elucidated .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and can have an active effect .
Result of Action
The molecular and cellular effects of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide’s action are currently unknown due to the lack of identified targets and affected pathways .
Propriétés
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-24-13-5-6-17-14-16(7-9-19(17)24)11-12-23-22(25)18-8-10-20(26-2)21(15-18)27-3/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPBIPCBYWSHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide](/img/structure/B6495937.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495945.png)
![2-(4-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495955.png)
![5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495974.png)
![2-oxo-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6495978.png)
![2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495980.png)
![2-(4-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495990.png)
![5-{4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B6495993.png)
![N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-4-methylbenzamide](/img/structure/B6496014.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496021.png)

![N'-(3-chloro-4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496035.png)
![N'-(4-ethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496036.png)